

# An In-depth Technical Guide to the Spectral Interpretation of 2-Methoxyquinoline

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## Compound of Interest

Compound Name: 2-Methoxyquinoline

Cat. No.: B1583196

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This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-methoxyquinoline**. It is intended for researchers, scientists, and professionals in drug development who utilize these spectroscopic techniques for molecular structure elucidation and characterization. This document outlines the interpretation of key spectral features and includes detailed experimental protocols for data acquisition.

## Physicochemical Properties of 2-Methoxyquinoline

**2-Methoxyquinoline** is a heterocyclic aromatic compound with the molecular formula  $C_{10}H_9NO$ .<sup>[1]</sup> It consists of a quinoline core with a methoxy group substituted at the second position. This substitution pattern significantly influences its chemical and spectroscopic properties.

Property	Value	Source
Molecular Formula	$C_{10}H_9NO$	<a href="#">[1]</a>
Molecular Weight	159.18 g/mol	<a href="#">[1]</a>
CAS Number	6931-16-4	<a href="#">[1]</a>

## Spectroscopic Data and Interpretation

The structural features of **2-methoxyquinoline** can be elucidated through the combined analysis of  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The  $^1\text{H}$  NMR spectrum of **2-methoxyquinoline** exhibits characteristic signals for the aromatic protons of the quinoline ring system and the protons of the methoxy group. The methoxy group protons typically appear as a sharp singlet.[\[2\]](#)

Table 1:  $^1\text{H}$  NMR Spectral Data for **2-Methoxyquinoline**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~4.0	Singlet	3H	$-\text{OCH}_3$
~7.0 - 9.0	Multiplets	6H	Aromatic Protons

Note: Precise chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.

The  $^{13}\text{C}$  NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show signals for the nine carbons of the quinoline ring and the single carbon of the methoxy group.

Table 2:  $^{13}\text{C}$  NMR Spectral Data for **2-Methoxyquinoline**

Chemical Shift ( $\delta$ ) ppm	Assignment
~55 - 60	$-\text{OCH}_3$
~110 - 160	Aromatic Carbons

Note: The specific chemical shifts are influenced by the electronic effects of the nitrogen atom and the methoxy group.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[3][4]

Table 3: Key IR Absorption Bands for **2-Methoxyquinoline**

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
> 3000	C-H Stretch	Aromatic
1600-1400	C=C and C=N Stretch	Aromatic Ring
1250-1000	C-O Stretch	Methoxy Ether

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-methoxyquinoline**, the molecular ion peak would confirm its molecular weight.[1]

Table 4: Mass Spectrometry Data for **2-Methoxyquinoline**

m/z Value	Interpretation
159	[M] <sup>+</sup> (Molecular Ion)
129, 158	Fragment Ions

Note: The fragmentation pattern can provide clues about the structure of the molecule.[5]

## Experimental Protocols

The following are generalized protocols for obtaining high-quality spectral data for a solid organic compound like **2-methoxyquinoline**.

## NMR Spectroscopy Sample Preparation

- Sample Weighing: Accurately weigh 5-25 mg of **2-methoxyquinoline** for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.[6][7]
- Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>).[6][8]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.[6][7]
- Filtration and Transfer: To remove any solid particles that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9]
- Internal Standard: For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[7][8]
- Running the Experiment: Insert the sample into the NMR spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to optimize homogeneity, tuning the probe to the desired nucleus, and acquiring the data using an appropriate pulse sequence.[6]

## Infrared (IR) Spectroscopy Sample Preparation

For a solid sample, several methods can be used:

- Thin Solid Film:
  - Dissolve a small amount of **2-methoxyquinoline** (around 50 mg) in a few drops of a volatile solvent like methylene chloride.[10]
  - Apply a drop of this solution to a salt plate (e.g., NaCl or KBr).
  - Allow the solvent to evaporate, leaving a thin film of the solid on the plate.[10]
  - Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. [10]
- KBr Pellet:

- Mix a small amount of the sample with dry potassium bromide (KBr) powder.
- Press the mixture into a thin, transparent disk using a pellet press.[11]
- Acquire the spectrum in the range of 4000-400 cm<sup>-1</sup>.[11]
- Attenuated Total Reflectance (ATR):
  - Place a small amount of the solid sample directly on the ATR crystal.
  - Apply pressure to ensure good contact and acquire the spectrum.[4]

## Mass Spectrometry (MS) Sample Preparation and Analysis

- Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized. For a solid like **2-methoxyquinoline**, heating in a vacuum may be required.[5]
- Ionization: The gaseous molecules are then ionized. A common method is Electron Impact (EI), where a high-energy electron beam knocks an electron off the molecule to form a radical cation.[12][13]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer, which often uses a magnetic field to deflect the ions. [5][13]
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[13]

## Visualization of Workflows Spectroscopic Data Interpretation Workflow

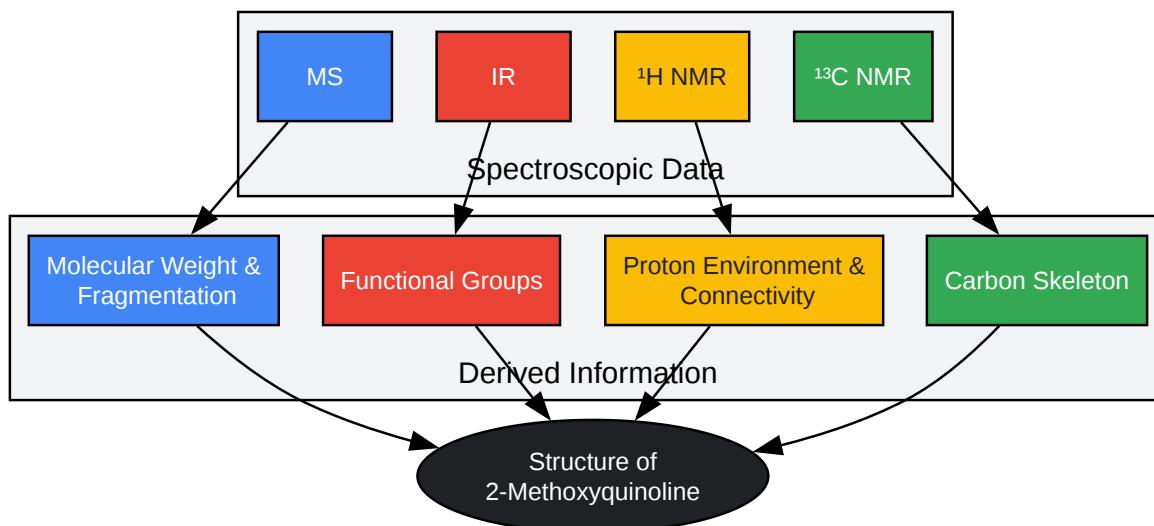


Figure 1: Spectroscopic Data Interpretation Workflow for 2-Methoxyquinoline

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Figure 1: Spectroscopic Data Interpretation Workflow for **2-Methoxyquinoline**

## General Experimental Workflow for Spectroscopic Analysis

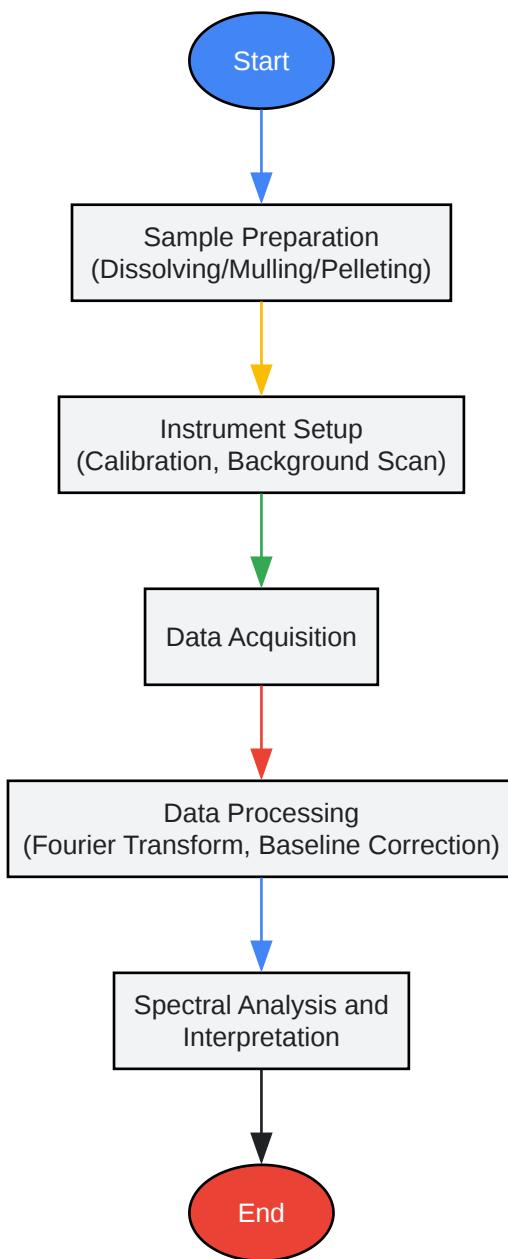


Figure 2: General Experimental Workflow for Spectroscopic Analysis

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Figure 2: General Experimental Workflow for Spectroscopic Analysis

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